

Application Note: Differentiation of Yeast Species Using Melibiose Utilization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Melibiose
Cat. No.: B10753206

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to accurately differentiate between yeast species is critical in various fields, including industrial fermentation, food production, and clinical diagnostics. Misidentification can lead to process failures, product spoilage, or incorrect clinical diagnoses. One key biochemical characteristic used for yeast identification is the ability to metabolize the disaccharide **melibiose**. This Application Note provides detailed protocols for differentiating yeast species based on their capacity to utilize **melibiose**, primarily through fermentation assays and enzymatic activity confirmation.

The primary distinction lies between *Saccharomyces pastorianus* (formerly *S. carlsbergensis*), a bottom-fermenting yeast commonly used in lager brewing, and *Saccharomyces cerevisiae*, a top-fermenting yeast used in ale brewing and baking. *S. pastorianus* can metabolize **melibiose**, whereas *S. cerevisiae* cannot.^{[1][2][3]} This difference is attributed to the presence of the MEL1 gene in **melibiose**-positive yeasts, which encodes for the enzyme α -galactosidase (melibiase).^[4] This enzyme hydrolyzes **melibiose** into its constituent monosaccharides, glucose and galactose, which can then enter the glycolytic pathway.

Principle of the Method

The differentiation of yeast species based on **melibiose** utilization can be determined by two primary methods: a fermentation test and an α -galactosidase activity assay.

- **Melibiose Fermentation Test:** This is a qualitative assay that assesses the ability of a yeast to ferment **melibiose**. Yeast is inoculated into a broth medium containing **melibiose** as the sole carbohydrate source and a pH indicator, such as phenol red. If the yeast can metabolize **melibiose**, it will produce acidic byproducts, causing a color change in the pH indicator.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **α -Galactosidase Activity Assay:** This is a quantitative, confirmatory assay that directly measures the activity of the α -galactosidase enzyme. A chromogenic substrate, such as p-nitrophenyl- α -D-galactopyranoside (pNPG), is used.[\[8\]](#)[\[9\]](#) If the yeast produces α -galactosidase, the enzyme will cleave pNPG, releasing p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.

Data Presentation

The ability to utilize **melibiose** is a key characteristic for differentiating various yeast species. The following table summarizes the **melibiose** fermentation capabilities of several common yeast species.

Yeast Species	Melibiose Fermentation	Typical Application
Saccharomyces pastorianus	Positive	Lager Beer Brewing
Saccharomyces cerevisiae	Negative	Ale Beer Brewing, Baking, Wine
Saccharomyces eubayanus	Positive	Parent of S. pastorianus
Saccharomyces mikatae	Positive	Wild Yeast
Saccharomyces kudriavzevii	Negative	Wild Yeast
Candida albicans	Negative	Human Pathogen
Candida tropicalis	Negative	Human Pathogen

Experimental Protocols

Melibiose Fermentation Test

This protocol describes how to perform a qualitative fermentation test to determine if a yeast species can utilize **melibiose**.

4.1.1. Materials and Reagents

- Yeast culture to be tested
- Sterile inoculating loop or needle
- Phenol Red **Melibiose** Broth (commercially available or prepared in-house)
 - Peptone: 10 g
 - **Melibiose**: 5-10 g
 - Sodium Chloride: 5 g
 - Phenol Red: 0.018 g
 - Distilled Water: 1 L
 - Durham tubes (inverted in the broth to detect gas production)
- Incubator (30-37°C)
- Test tubes

4.1.2. Protocol

- Prepare Phenol Red **Melibiose** Broth according to the manufacturer's instructions or the formulation provided above. Dispense the broth into test tubes containing inverted Durham tubes. Sterilize by autoclaving.
- Using a sterile inoculating loop, pick a single, well-isolated colony of the yeast to be tested.
- Inoculate the Phenol Red **Melibiose** Broth by gently swirling the loop in the medium.
- Incubate the inoculated tubes at 30-37°C for 24-48 hours.^{[5][6]} Some slower-growing species may require longer incubation.

- Observe the tubes for a color change and gas production in the Durham tube.

4.1.3. Interpretation of Results

- Positive Result: The broth changes color from red to yellow, indicating acid production from **melibiose** fermentation. Gas may or may not be observed in the Durham tube.
- Negative Result: The broth remains red or turns a darker red/pink, indicating no acid production and an inability to ferment **melibiose**.

α -Galactosidase Activity Assay

This protocol provides a quantitative method to confirm the presence of α -galactosidase activity in yeast.

4.2.1. Materials and Reagents

- Yeast culture grown in a suitable medium (e.g., YP**Melibiose**: 1% yeast extract, 2% peptone, 2% **melibiose**)
- Spectrophotometer
- Microplate reader (optional)
- Centrifuge
- Lysis Buffer (e.g., Y-PER Yeast Protein Extraction Reagent or a buffer containing lyticase/zymolyase)
- Assay Buffer: 0.1 M Sodium Acetate Buffer, pH 4.5
- Substrate Solution: 5 mM p-nitrophenyl- α -D-galactopyranoside (pNPG) in Assay Buffer
- Stop Solution: 1 M Sodium Carbonate

4.2.2. Protocol

- Grow the yeast culture in a medium containing **melibiose** to induce the expression of the MEL1 gene.

- Harvest the yeast cells by centrifugation.
- Wash the cell pellet with sterile distilled water and resuspend in Lysis Buffer.
- Lyse the cells according to the lysis buffer manufacturer's instructions to release the intracellular enzymes.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme extract.
- In a microcentrifuge tube or a well of a microplate, add 50 μ L of the enzyme extract.
- Add 50 μ L of the 5 mM pNPG Substrate Solution to initiate the reaction.
- Incubate the reaction mixture at 37°C for 15-60 minutes. The incubation time may need to be optimized based on the enzyme activity.
- Stop the reaction by adding 100 μ L of 1 M Sodium Carbonate. The solution will turn yellow if p-nitrophenol has been produced.
- Measure the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader.
- A blank reaction containing all components except the enzyme extract should be included to zero the spectrophotometer.

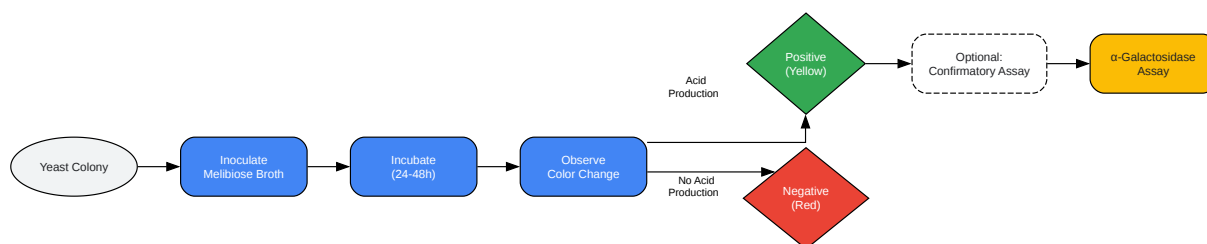
4.2.3. Calculation of Enzyme Activity

The α -galactosidase activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol.

One unit of α -galactosidase activity is defined as the amount of enzyme that hydrolyzes 1.0 μ mole of pNPG per minute under the specified assay conditions.

Visualizations

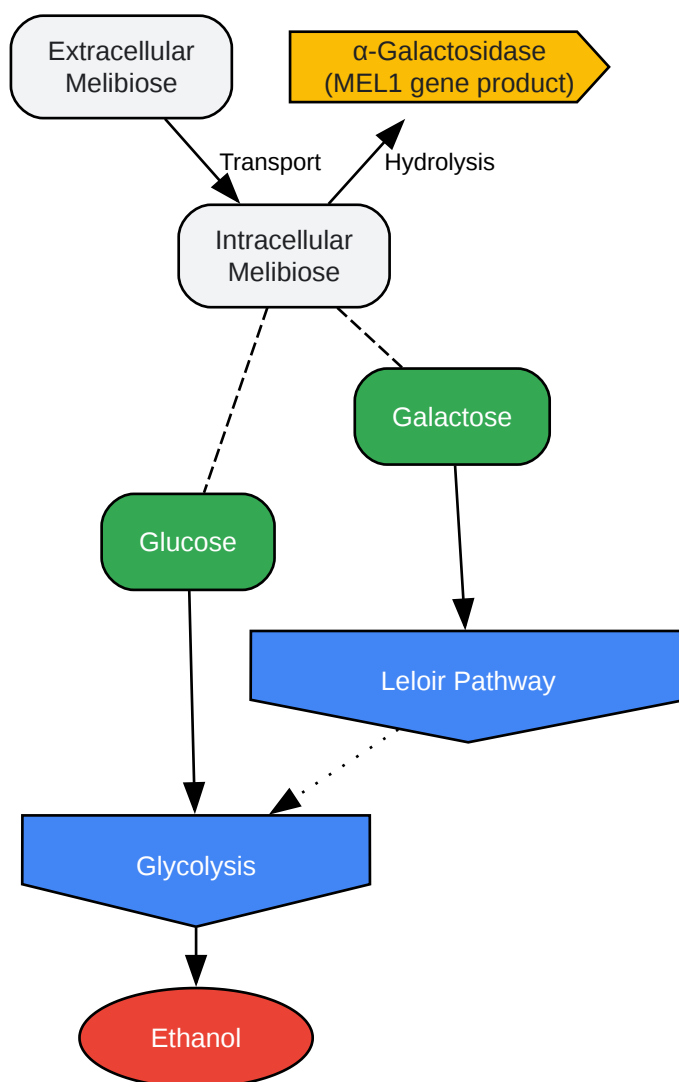
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for **melibiose**-based yeast differentiation.

Melibiose Metabolism Pathway



[Click to download full resolution via product page](#)

Caption: Biochemical pathway of **melibiose** metabolism in yeast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]

- 2. Saccharomyces species in the Production of Beer [mdpi.com]
- 3. Yeast - Wikipedia [en.wikipedia.org]
- 4. Comparison of melibiose utilizing baker's yeast strains produced by genetic engineering and classical breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vumicro.com [vumicro.com]
- 6. vumicro.com [vumicro.com]
- 7. microbenotes.com [microbenotes.com]
- 8. p-Nitrophenyl α -D-galactopyranoside [himedialabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Note: Differentiation of Yeast Species Using Melibiose Utilization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10753206#use-of-melibiose-to-differentiate-between-yeast-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com